(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers
(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and applications of (-)-Menthyloxyacetic acid. Designed for professionals in research and drug development, this document compiles essential data, detailed experimental protocols, and visual representations of key processes to facilitate its use as a chiral resolving agent.
Core Chemical Properties
(-)-Menthyloxyacetic acid, a derivative of l-menthol (B7771125), is a widely utilized chiral auxiliary in organic synthesis. Its robust crystalline nature and distinct stereochemistry make it an excellent resolving agent for a variety of racemic compounds, particularly amines and alcohols.
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid |
| Synonyms | (−)-Menthyl carboxymethyl ether, l-Menthoxyacetic acid |
| CAS Number | 40248-63-3[1] |
| Molecular Formula | C₁₂H₂₂O₃[1] |
| Molecular Weight | 214.30 g/mol [1] |
| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |
Physicochemical Data
The physical properties of (-)-Menthyloxyacetic acid are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Melting Point | 52-55 °C | |
| Boiling Point | 163-164 °C at 10 mmHg | |
| Density | 1.01 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.4672 | |
| Specific Rotation ([α]²⁵/D) | -92.5° (c=4 in methanol) | |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
The following sections provide key spectroscopic data for the structural elucidation and characterization of (-)-Menthyloxyacetic acid.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the menthyl group protons and the protons of the acetic acid moiety. The key shifts are approximately: δ 4.20-4.10 (m, 2H, -O-CH₂-), 3.21 (m, 1H, CH-O), and a series of multiplets between 2.22 and 0.78 ppm corresponding to the cyclohexyl ring protons.
¹³C NMR (90 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for each of the 12 carbons. Noteworthy chemical shifts include the carboxylic acid carbon, the carbon of the ether linkage, and the carbons of the menthyl backbone.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands. A broad peak in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1730 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-O stretching vibrations are also prominent.
Mass Spectrometry
The mass spectrum of (-)-Menthyloxyacetic acid shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, with major fragments arising from the loss of the carboxylic acid group and fragmentation of the menthyl moiety. The base peak is typically observed at m/z 81.
Synthesis of (-)-Menthyloxyacetic Acid
A detailed experimental protocol for the synthesis of (-)-Menthyloxyacetic acid is provided below.
Experimental Protocol: Synthesis from l-Menthol
This procedure is adapted from a well-established method.[2]
Materials:
-
l-Menthol (2.56 moles)
-
Dry Toluene (B28343) (1 L, plus additional for reflux)
-
Sodium metal (3.04 gram atoms)
-
Monochloroacetic acid (1.01 moles), dried
-
20% Hydrochloric acid
Procedure:
-
Dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser.
-
Add 70 g (3.04 gram atoms) of clean sodium to the solution.
-
Heat the mixture to reflux. Once the sodium has melted, begin stirring to create fine globules of sodium. Continue refluxing for 15 hours.
-
After cooling, carefully remove any excess sodium.
-
Re-assemble the apparatus with a dropping funnel. Heat the mixture to 85-90 °C with continuous stirring.
-
Slowly add a solution of 95 g (1.01 moles) of dried monochloroacetic acid in 800 mL of warm, dry toluene from the dropping funnel. A precipitate will form.
-
After the addition is complete, reflux the mixture for 48 hours with vigorous stirring. It may be necessary to add 1-1.5 L of additional dry toluene to maintain stirrability.
-
Cool the reaction mixture and transfer it to a 5-L separatory funnel. Extract with three 1-L portions of water.
-
Combine the aqueous extracts and carefully acidify with 20% hydrochloric acid.
-
The crude (-)-Menthyloxyacetic acid will separate as a brown oil. Extract this oil with three 200-mL portions of benzene.
-
Combine the benzene extracts and remove the solvent by distillation.
-
Fractionally distill the residue under reduced pressure. The fraction boiling at 134–137 °C/2 mm is the purified l-menthoxyacetic acid.[2]
Application in Chiral Resolution
(-)-Menthyloxyacetic acid is a powerful tool for the separation of enantiomers. The general strategies for resolving racemic amines and alcohols are outlined below.
Resolution of Racemic Amines via Diastereomeric Salt Formation
The resolution of racemic amines is achieved by forming diastereomeric salts with (-)-Menthyloxyacetic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve (-)-Menthyloxyacetic acid (1 equivalent) in the same solvent. Combine the two solutions and stir. The diastereomeric salts will precipitate out of the solution.
-
Fractional Crystallization: Heat the mixture to dissolve the salts, then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out first.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiomerically Pure Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Recovery of Resolving Agent: Acidify the remaining aqueous layer to recover the (-)-Menthyloxyacetic acid.
Caption: Workflow for the chiral resolution of a racemic amine.
Resolution of Racemic Alcohols via Diastereomeric Ester Formation
For racemic alcohols, resolution is typically achieved by forming diastereomeric esters with (-)-Menthyloxyacetic acid, which can then be separated by chromatography or crystallization.
-
Esterification: React the racemic alcohol with (-)-Menthyloxyacetic acid in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form a mixture of diastereomeric esters.
-
Separation: Separate the diastereomeric esters using column chromatography or fractional crystallization.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiAlH₄) to yield the enantiomerically pure alcohols and recover the (-)-Menthyloxyacetic acid.
Caption: Workflow for the chiral resolution of a racemic alcohol.
Safety Information
(-)-Menthyloxyacetic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338
